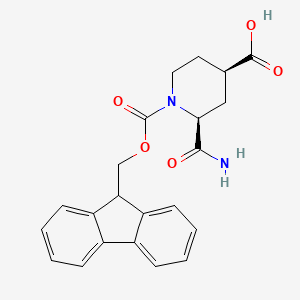
2,6-difluoro-N-((5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-difluoro-N-((5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a useful research compound. Its molecular formula is C22H21F2N5O3S and its molecular weight is 473.5. The purity is usually 95%.
BenchChem offers high-quality 2,6-difluoro-N-((5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-difluoro-N-((5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Antitumor Activities
Microwave-Assisted Synthesis for Biological Activities : Compounds including 1,3,4-oxadiazole nuclei, similar to the structure of interest, have been synthesized and demonstrated antimicrobial, antilipase, and antiurease activities. These compounds showed good to moderate activity against various microorganisms (Başoğlu et al., 2013).
Anticancer Evaluation : N-substituted benzamides with 1,3,4-oxadiazol moieties have been designed and synthesized, showing moderate to excellent anticancer activity against several cancer cell lines. This indicates the potential of such compounds in cancer research and treatment (Ravinaik et al., 2021).
Antibacterial Activity of Piperazine Derivatives : Piperazine derivatives containing oxadiazole and other heterocyclic systems, similar in structure to the compound , have shown significant antimicrobial activity, particularly against anaerobic bacteria (Pancechowska-Ksepko et al., 2008).
Synthesis and Tuberculostatic Activity : Similar compounds with 1,3,4-oxadiazole derivatives have been synthesized and tested for tuberculostatic activity, showing minimum inhibitory concentrations (MIC) within 25 - 100 mg/ml (Foks et al., 2004).
Antimicrobial Agents
Synthesis of 1,4-Disubstituted 1,2,3-Triazole Derivatives : Novel compounds derived from 1,3,4-oxadiazol showed moderate to good antimicrobial activities against various bacterial and fungal strains (Jadhav et al., 2017).
In Silico Drug-likeness and Microbial Investigation : A study synthesized a library of compounds containing 1,3,4-oxadiazol and evaluated them for antibacterial and antifungal activities, showing good to moderate activity (Pandya et al., 2019).
Synthesis of Benzamide-Based Compounds : N-substituted derivatives of similar compounds were synthesized and evaluated for antimicrobial and hemolytic activities. Most compounds were active against selected microbial species, with varying degrees of effectiveness (Rehman et al., 2016).
Other Applications
- Synthesis of Benzohydrazides and Benzamidrazones : These compounds have been converted into oxadiazolenones and related structures, indicating their utility in synthesizing diverse heterocyclic compounds with potential biological activities (Barnish et al., 1986).
Propiedades
IUPAC Name |
2,6-difluoro-N-[[5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2N5O3S/c23-16-7-4-8-17(24)20(16)21(31)25-13-18-26-27-22(32-18)33-14-19(30)29-11-9-28(10-12-29)15-5-2-1-3-6-15/h1-8H,9-14H2,(H,25,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYIWTAZLQSXQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(O3)CNC(=O)C4=C(C=CC=C4F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-difluoro-N-((5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

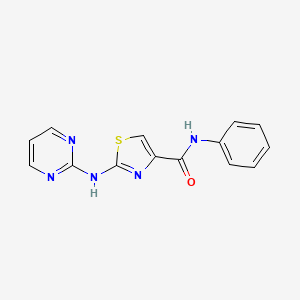
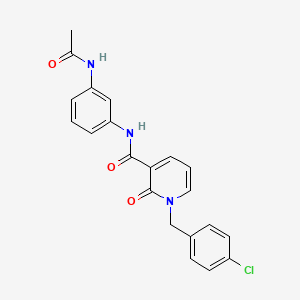
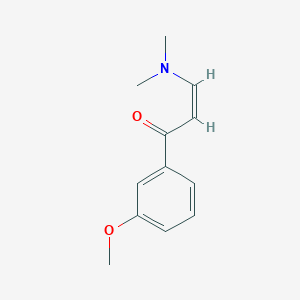
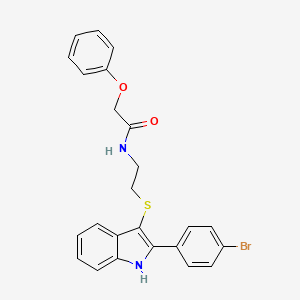

![2-amino-4-(3-cyclohexenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2752950.png)
![3-Methyl-7-[2-methyl-3-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-propyl]-8-(4-methyl-piperidin-1-yl)-3,7-dihydro-purine-2,6-dione](/img/no-structure.png)
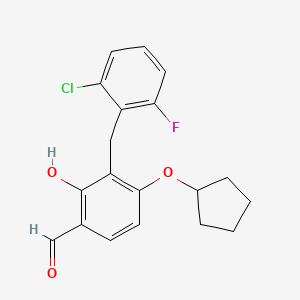

![N-[cyano(3,5-dichlorophenyl)methyl]-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxamide](/img/structure/B2752956.png)
![2-fluoro-6-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid](/img/structure/B2752957.png)
![N-(4-acetylphenyl)-2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2752958.png)
![ethyl (9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate](/img/structure/B2752960.png)
